molecular formula C23H25N3O3 B11320821 2-{2-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone

2-{2-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone

Cat. No.: B11320821
M. Wt: 391.5 g/mol
InChI Key: VLDFNBHKYHOZFG-UHFFFAOYSA-N
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Description

2-{2-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a combination of oxadiazole, phenoxy, and piperidine moieties

Preparation Methods

The synthesis of 2-{2-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction.

    Incorporation of the Piperidine Moiety: The final step involves the attachment of the piperidine ring through a suitable coupling reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-{2-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{2-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{2-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar compounds to 2-{2-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE include other oxadiazole derivatives and phenoxy-piperidine compounds. What sets this compound apart is its unique combination of functional groups, which may confer distinct properties and applications. Some similar compounds include:

  • 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
  • 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)ethan-1-one

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

2-[2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-(3-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C23H25N3O3/c1-16-9-11-18(12-10-16)23-24-22(25-29-23)19-7-3-4-8-20(19)28-15-21(27)26-13-5-6-17(2)14-26/h3-4,7-12,17H,5-6,13-15H2,1-2H3

InChI Key

VLDFNBHKYHOZFG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)C

Origin of Product

United States

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